Product packaging for Brostallicin hydrochloride(Cat. No.:CAS No. 203258-38-2)

Brostallicin hydrochloride

Cat. No.: B1684557
CAS No.: 203258-38-2
M. Wt: 760.0 g/mol
InChI Key: IPKHXIAPPAKHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Brostallicin (B1236568) Hydrochloride within Antineoplastic Agent Development

Brostallicin hydrochloride (PNU-166196) is a synthetic α-bromoacrylic derivative of distamycin A. researchgate.netdrugfuture.com It belongs to the class of compounds known as DNA minor groove binders. drugfuture.comaacrjournals.org This class of agents is designed to interfere with DNA replication and other vital cellular processes by binding to the minor groove of the DNA helix. ontosight.aicancer.gov The development of this compound represents a strategic effort to create a second-generation DNA minor groove binder with an improved therapeutic profile. nih.govaacrjournals.org

Historically, while first-generation minor groove binding alkylating agents demonstrated significant antitumor effects in preclinical models, their clinical utility was often hampered by severe myelotoxicity. aacrjournals.orgeur.nl This toxicity limited the administration of doses high enough to be therapeutically effective. aacrjournals.org Brostallicin was specifically selected for clinical development due to its markedly reduced myelotoxicity in preclinical studies when compared to other compounds in its class, such as tallimustine (B56371). aacrjournals.orgeur.nl This suggested a potentially wider therapeutic window. aacrjournals.org

Foundational Research and Preclinical Rationale

The preclinical evaluation of this compound revealed a unique pharmacological profile that distinguished it from other DNA minor groove binders. aacrjournals.orgnih.gov A key finding was that its cytotoxic activity is significantly enhanced in the presence of high levels of glutathione (B108866) (GSH) and glutathione S-transferase (GST). researchgate.netnih.gov This is a notable characteristic, as elevated GST/GSH levels are frequently observed in human tumors and are often associated with resistance to conventional anticancer drugs. researchgate.netnih.gov

Brostallicin is designed to act as a GSH-triggered DNA alkylating agent. researchgate.net Its mechanism involves an activation step upon binding to GSH, a reaction catalyzed by GST. nih.gov This targeted activation suggests that brostallicin could be preferentially effective in tumors with upregulated GSH and/or specific GST isoenzymes. researchgate.net

Preclinical investigations have demonstrated that brostallicin possesses broad-spectrum antitumor activity across various human tumor models, both in laboratory cell cultures (in vitro) and in animal models (in vivo). researchgate.netnih.govncats.io Significantly, it has shown efficacy against cancer cells that are resistant to standard alkylating agents and topoisomerase I inhibitors. researchgate.netnih.gov Furthermore, unlike some other DNA-targeting drugs, brostallicin maintains its activity in cells with deficiencies in the DNA mismatch repair (MMR) system. researchgate.netaacrjournals.org

The compound has also been shown to be a potent inducer of apoptosis, or programmed cell death. aacrjournals.org Research indicates that brostallicin can induce DNA double-strand breaks in a glutathione-dependent manner, a key step in triggering apoptosis. nih.gov

The following table summarizes key findings from in vitro studies on the cytotoxic activity of brostallicin.

Cell LineDescriptionKey FindingReference
L1210 (parental)Murine leukemiaIC50 = 1.45 ng/ml aacrjournals.org
L1210 (melphalan-resistant)Murine leukemia with increased GSH levelsIC50 = 0.46 ng/ml (3-fold higher activity than in parental line) aacrjournals.org
A2780Human ovarian carcinomaGSH depletion significantly decreased brostallicin's cytotoxic effect. aacrjournals.org
A2780 (GST-pi transfected)Human ovarian carcinoma with 2-3 fold increase in GST-pi levels2-3 fold increase in cytotoxic activity of brostallicin. nih.govaacrjournals.org
MCF-7 (GST-pi transfected)Human breast carcinoma5.8-fold increased cytotoxicity in cells with high GST-pi expression versus those with low expression. nih.govaacrjournals.org

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Early clinical trials were initiated based on this promising preclinical profile. nih.gov A Phase I study was designed to assess the pharmacokinetics of brostallicin in cancer patients. nih.gov Subsequent Phase II trials were conducted to evaluate its effectiveness in specific cancer types, such as advanced or metastatic soft tissue sarcoma. clinicaltrials.govonderzoekmetmensen.nlnih.gov These studies aimed to determine the antitumor activity and further understand the clinical behavior of the compound. nih.govclinicaltrials.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H36BrClN12O5 B1684557 Brostallicin hydrochloride CAS No. 203258-38-2

Properties

CAS No.

203258-38-2

Molecular Formula

C30H36BrClN12O5

Molecular Weight

760.0 g/mol

IUPAC Name

4-[[4-[[4-[[4-(2-bromoprop-2-enoylamino)-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-N-[2-(diaminomethylideneamino)ethyl]-1-methylpyrrole-2-carboxamide;hydrochloride

InChI

InChI=1S/C30H35BrN12O5.ClH/c1-16(31)25(44)36-17-9-22(41(3)12-17)27(46)38-19-11-24(43(5)14-19)29(48)39-20-10-23(42(4)15-20)28(47)37-18-8-21(40(2)13-18)26(45)34-6-7-35-30(32)33;/h8-15H,1,6-7H2,2-5H3,(H,34,45)(H,36,44)(H,37,47)(H,38,46)(H,39,48)(H4,32,33,35);1H

InChI Key

IPKHXIAPPAKHTB-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br.Cl

Isomeric SMILES

CN1C=C(C=C1C(=O)NCCN=C([NH3+])N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br.[Cl-]

Canonical SMILES

CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br.Cl

Appearance

Solid powder

Other CAS No.

203258-38-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PNU166196;  4(2bromoacrylamido)N(5(5(5(2guanidinoethylcarbamoyl)1methyl 1Hpyrrol3ylcarbamoyl)1methyl1Hpyrrol3ylcarbamoyl)1methyl1H pyrrol3yl)1methyl1Hpyrrole2carboxamide

Origin of Product

United States

Mechanistic Research of Brostallicin Hydrochloride Action

Elucidation of DNA Interaction Modalities

Brostallicin (B1236568) hydrochloride exerts its effects primarily through direct interaction with DNA, leading to a cascade of events that disrupt normal cellular processes. cancer.gov The specifics of this interaction are crucial to understanding its mechanism of action.

Minor Groove Binding Specificity and AT-Rich Region Affinity

As a member of the minor groove binder (MGB) class of compounds, brostallicin hydrochloride exhibits a pronounced affinity for the minor groove of the DNA double helix. biocat.comncats.io The distamycin A backbone of its chemical structure is instrumental in guiding the molecule to AT-rich (adenine-thymine) sequences within the minor groove. nih.govresearchgate.net This non-covalent interaction is a critical first step in its mechanism, positioning the drug in close proximity to its ultimate target. nih.govnih.gov While the initial binding is reversible, it is a prerequisite for the subsequent covalent modifications that lead to its cytotoxic effects. nih.gov

DNA Topology Alterations and Damage Induction Mechanisms

Following its initial binding, the activation of this compound leads to covalent alkylation of DNA. nih.gov This covalent binding alters the normal topology of DNA. researchgate.net Research has demonstrated that in the presence of glutathione (B108866) (GSH), brostallicin can induce a change in plasmid DNA from a supercoiled to a circular form, indicating the occurrence of DNA "nicking" or single-strand breaks. researchgate.net

Furthermore, studies have shown that brostallicin induces the formation of DNA double-strand breaks (DSBs). nih.govnih.gov This is evidenced by the appearance of γ-H2AX nuclear foci, which are established markers for DSBs. nih.gov The induction of these DSBs is a key component of the DNA damage response triggered by the compound. This damage can be both replication-associated and replication-independent. nih.govnih.gov The formation of these DNA lesions ultimately inhibits DNA replication and cell division, leading to cell death. biocat.comhunlihunli.com

Glutathione-Dependent Activation and Biotransformation

A defining characteristic of this compound's mechanism is its reliance on glutathione (GSH) for activation. nih.govresearchgate.net This activation is a key differentiator from many other DNA alkylating agents and provides a potential for selectivity towards cancer cells, which often have elevated levels of GSH. nih.govnih.gov

Role of Glutathione S-Transferase Isoenzymes (GSTP1-1, GSTM2-2) in Catalysis

The reaction between brostallicin and GSH is catalyzed by glutathione S-transferase (GST) isoenzymes. nih.gov Specifically, the GSTP1-1 (pi class) and GSTM2-2 (mu class) isoenzymes have been shown to be particularly effective in catalyzing this activation. nih.govaacrjournals.org These enzymes facilitate a Michael addition reaction of GSH to the α-bromoacrylic moiety of brostallicin. nih.govresearchgate.net This enzymatic catalysis leads to the formation of a highly reactive glutathione-brostallicin complex. biocat.comnih.gov This intermediate is the active form of the drug that proceeds to alkylate DNA. nih.gov The rate of brostallicin metabolism is significantly higher in the presence of GSTP1-1 and GSTM2-2 compared to other isoenzymes like GSTA1-1. nih.gov

Impact of Intracellular Glutathione Levels on Compound Activation

The cytotoxic activity of brostallicin is directly correlated with intracellular levels of glutathione. nih.gov Cells with higher concentrations of GSH exhibit greater sensitivity to the compound. nih.govresearchgate.net Conversely, depletion of intracellular GSH has been shown to significantly decrease the cytotoxic and pro-apoptotic effects of brostallicin. nih.gov This dependence on GSH for activation is a unique feature that has been extensively documented. nih.gov For instance, research has shown that inhibiting GSH synthesis with L-buthionine sulfoximine (B86345) (BSO) reduces the brostallicin-induced DNA damage. nih.gov

Cellular and Molecular Responses to this compound

The DNA damage induced by this compound triggers a complex set of cellular and molecular responses. A primary consequence of the DNA damage is the inhibition of DNA replication, leading to a marked accumulation of cells in the S-phase of the cell cycle. nih.gov

The induction of DNA double-strand breaks activates DNA damage response pathways. Key proteins involved in this response, such as 53BP1 and the repair nuclease Mre11, have been shown to be involved in the cellular response to brostallicin. nih.govnih.gov The formation of γ-H2AX foci, which co-localize with 53BP1, is a clear indicator of the activation of this pathway. nih.gov Interestingly, unlike some other DNA minor groove binders, the cellular response to brostallicin does not appear to be dependent on the nucleotide excision repair (NER) pathway. nih.govnih.gov

Table 1: Key Research Findings on this compound's Mechanism

Research Area Finding Reference
DNA Interaction Binds to the minor groove of DNA with a preference for AT-rich sequences. researchgate.net
Covalently alkylates DNA after activation. nih.gov
Induces DNA double-strand breaks. nih.gov
Activation Requires glutathione (GSH) for activation. nih.gov
Activation is catalyzed by Glutathione S-Transferase (GST) isoenzymes, particularly GSTP1-1 and GSTM2-2. nih.gov
Cellular Response Inhibits DNA synthesis and causes cell cycle arrest in the S-phase. nih.gov
Induces γ-H2AX foci, indicating a DNA damage response. nih.gov
Activity is independent of the nucleotide excision repair (NER) pathway. nih.gov

Induction of Apoptosis Pathways

Brostallicin is recognized as a potent inducer of apoptosis, or programmed cell death. aacrjournals.org The proapoptotic activity of Brostallicin is intrinsically linked to its unique bioactivation mechanism. Research has demonstrated that the compound's ability to induce apoptosis is significantly diminished in cells depleted of glutathione (GSH). nih.gov In studies using a human ovarian carcinoma cell line (A2780), depletion of GSH through treatment with buthionine sulfoximine led to a significant decrease in the proapoptotic effects of Brostallicin. nih.gov This suggests that the GSH-mediated activation of Brostallicin is a critical prerequisite for triggering the downstream signaling cascades that culminate in apoptosis. nih.gov

Cell Cycle Perturbations and S-Phase Accumulation

A hallmark of Brostallicin's action on cancer cells is the profound disruption of the normal cell cycle progression. nih.gov Treatment with Brostallicin leads to a significant accumulation of cells in the S-phase, the period of active DNA synthesis. nih.govresearchgate.net In one study involving HCT116 human colon cancer cells, a 24-hour exposure to 1 µM Brostallicin caused a near-total redistribution of cells into the S-phase. nih.gov The proportion of cells in the G1 phase plummeted from approximately 44% in untreated cells to just under 5%, while the G2/M phase population dropped from over 14% to 2%. nih.gov Consequently, the percentage of cells in the S-phase surged from about 42% to over 93%. nih.gov This S-phase arrest is accompanied by a rapid inhibition of DNA synthesis, as measured by reduced incorporation of the nucleotide analog BrdU. nih.govresearchgate.net

Table 1: Effect of Brostallicin on Cell Cycle Distribution in HCT116 Cells

Treatment Condition % of Cells in G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
Untreated Control 44.0 ± 2.5% 41.8 ± 1.5% 14.3 ± 2.1%
1 µM Brostallicin (24h) 4.9 ± 2.0% 93.1 ± 0.1% 2.0 ± 2.0%

Data sourced from a study on HCT116 cells, representing the mean ± standard deviation of three independent experiments. nih.gov

Replication-Associated DNA Damage and Generation of DNA Double-Strand Breaks (γ-H2AX Foci)

The cytotoxic effects of Brostallicin are rooted in its ability to inflict severe DNA damage, specifically DNA double-strand breaks (DSBs). nih.govnih.gov A primary and sensitive indicator of DSBs is the phosphorylation of the histone variant H2AX, forming distinct nuclear foci known as γ-H2AX. nih.govmdpi.com Treatment of cancer cells with Brostallicin leads to a dose- and time-dependent increase in the formation of these γ-H2AX foci. nih.gov The identity of these foci as sites of DSBs is confirmed by their co-localization with another key DSB marker protein, 53BP1. nih.govnih.gov

A significant portion of this DNA damage is linked to the process of DNA replication. nih.govnih.gov This is evidenced by the co-localization of γ-H2AX foci with replication foci. nih.gov Furthermore, pretreatment of cells with aphidicolin, an inhibitor of DNA polymerases, partially reduces the induction of γ-H2AX by Brostallicin. nih.govnih.govresearchgate.net This finding indicates that while Brostallicin can cause some damage independently of replication, a substantial part of its genotoxic effect occurs when the replication machinery encounters the drug-induced DNA lesions, leading to the collapse of replication forks and the generation of DSBs. nih.govnih.gov

Activity in Both Dividing and Quiescent Cell Populations

While much of Brostallicin's DNA-damaging activity is associated with replicating cells, its effects are not exclusively confined to them. nih.govnih.gov Research has demonstrated that Brostallicin can also induce DNA damage in quiescent, or non-dividing, cells. nih.gov Quiescent cells are typically in the G0 phase of the cell cycle and have low metabolic and transcriptional activity. semanticscholar.orgnih.gov The ability of Brostallicin to affect these cells was shown in studies using human circulating lymphocytes, which are a standard model for quiescent cells. nih.govnih.gov In these non-proliferating cells, Brostallicin treatment resulted in the formation of γ-H2AX foci, although at a lower intensity than in actively dividing cancer cells. nih.govnih.gov This suggests that the drug can cause replication-independent DNA damage, broadening its potential activity beyond just the rapidly proliferating cell populations within a tumor. nih.gov

Preclinical Efficacy and Target Selectivity Studies

In Vitro Antitumor Spectrum Across Human Cancer Cell Lines

Brostallicin (B1236568) has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines, with IC50 values typically in the low nanomolar range. Its efficacy has been observed in various tumor types, including ovarian carcinoma, colon carcinoma, prostate cancer, breast cancer, and gastric cancer. researchgate.net For instance, brostallicin has shown activity against A2780 (ovarian), HCT-116 and HT-29 (colon), DU145 (prostate), MCF-7 (breast), and MKN74 and MKN28 (gastric) cell lines. researchgate.netaacrjournals.orgresearchgate.net This wide spectrum of in vitro activity established the initial basis for its further development as a potential anticancer agent. researchgate.net

In Vivo Antitumor Activity in Murine and Human Tumor Xenograft Models

The in vitro efficacy of brostallicin has been substantiated by significant antitumor activity in various preclinical in vivo models. The compound has been tested in both murine tumor models, such as L1210 leukemia, and in human tumor xenografts transplanted into immunodeficient mice. aacrjournals.orgnih.gov

Studies have demonstrated brostallicin's ability to inhibit tumor growth in xenograft models of human colon carcinoma (HCT-116), ovarian carcinoma (A2780), and lung cancer (A549). aacrjournals.orgnih.gov Furthermore, combination studies in these models have shown that brostallicin can produce a more than additive antitumor effect when used with classical cytotoxic agents like cisplatin (B142131), doxorubicin (B1662922), irinotecan (B1672180), and Taxotere, often without a corresponding increase in toxicity. nih.gov

Distinctive Activity in Drug-Resistant Cancer Models

A key feature of brostallicin's preclinical profile is its marked activity in cancer models that exhibit resistance to conventional chemotherapies.

Brostallicin retains, and can even have enhanced, activity against cancer cells that have developed resistance to classical alkylating agents. nih.govresearchgate.net A pivotal study used a melphalan-resistant L1210 murine leukemia cell line, which is characterized by elevated levels of glutathione (B108866) (GSH). aacrjournals.orgopen.ac.uk In this model, brostallicin was significantly more potent against the resistant cells than the parental, drug-sensitive cells. aacrjournals.orgresearchgate.net

Table 1: Cytotoxicity of Brostallicin in Melphalan-Sensitive vs. Melphalan-Resistant Murine Leukemia Cells
Cell LineResistance ProfileBrostallicin IC50 (ng/mL)
L1210 (Parental)Melphalan-Sensitive1.45
L1210/L-PAMMelphalan-Resistant0.46

This table is based on data showing brostallicin was 3-fold more active in the melphalan-resistant L1210 cell line compared to the parental line. aacrjournals.org

Unlike many DNA-targeting agents whose efficacy is compromised in tumors with a defective DNA mismatch repair (MMR) system, brostallicin's cytotoxicity is not dependent on a functional MMR pathway. nih.govnih.gov This has been demonstrated in multiple isogenic cell systems where MMR-proficient cells were compared to their MMR-deficient counterparts. The sensitivity to brostallicin remained comparable regardless of the MMR status, a feature that distinguishes it from other DNA minor groove binders like tallimustine (B56371), which show reduced activity in MMR-deficient cells. nih.gov

Table 2: Brostallicin Activity in Mismatch Repair (MMR) Proficient vs. Deficient Cell Lines
Cell Line PairCancer TypeMMR StatusRelative Sensitivity to Brostallicin
HCT116 vs. HCT116+ch3Colon CarcinomaMLH1-deficient vs. proficientComparable
HEC59 vs. HEC59+ch2Endometrial AdenocarcinomaMSH2-deficient vs. proficientComparable
p53-/- MEFsMouse Embryonic FibroblastsPMS2-proficient vs. deficientComparable

This table summarizes findings that brostallicin retains its activity in cells deficient in key MMR proteins (MLH1, MSH2, PMS2). nih.gov

A unique characteristic of brostallicin is that its cytotoxic activity is enhanced in the presence of high intracellular concentrations of glutathione (GSH) and the enzyme glutathione S-transferase (GST). nih.govaacrjournals.org This is contrary to the action of many classical alkylating agents, which are often detoxified and inactivated by the GSH/GST system. Brostallicin undergoes metabolic activation through a reaction with GSH, which is catalyzed by GST (particularly the π and µ isoenzymes), forming a highly reactive conjugate that can covalently bind to DNA. nih.goveur.nl

This mechanism was confirmed in studies using human cancer cells transfected to overexpress GST-pi. The increased enzyme levels led to a direct and significant increase in the cells' sensitivity to brostallicin, both in vitro and in vivo. aacrjournals.orgresearchgate.net

Table 3: Effect of GST-pi Overexpression on Brostallicin Cytotoxicity
Cell LineCancer TypeModificationIncrease in Brostallicin Cytotoxicity
A2780Ovarian CarcinomaTransfected with GST-pi2-3 fold
MCF-7Breast CarcinomaTransfected with GST-pi5.8 fold

This table is based on data from studies where overexpressing GST-pi in human cancer cell lines led to markedly increased sensitivity to brostallicin. aacrjournals.orgresearchgate.net

Independence of Antitumor Activity from p53 Tumor Suppressor Status

The antitumor activity of brostallicin does not appear to be dependent on the p53 tumor suppressor status of the cancer cells. researchgate.net Preclinical studies have shown that brostallicin is active in cancer cell lines that have a functional, wild-type p53 (e.g., A2780, HCT-116) as well as in those with mutated or unfunctional p53 (e.g., HT-29, DU145). researchgate.net Further experiments in p53-deficient mouse embryonic fibroblasts indicated that brostallicin-induced cytotoxicity does not require the kinases ATM or DNA-PK, which are often involved in DNA damage signaling pathways. nih.govnih.gov This suggests that brostallicin can trigger cell death through pathways that are independent of p53 function, providing a potential advantage for treating tumors with p53 mutations, which are common in human cancers and often confer resistance to chemotherapy. researchgate.net

Structural Activity Relationship Sar and Derivative Research

Design Principles for Minor Groove Binders Related to Distamycin A

A critical aspect of this design is the nature of the cytotoxic group. Early derivatives, such as tallimustine (B56371), incorporated a nitrogen mustard group, a potent alkylating agent. While effective, this led to significant myelotoxicity, limiting its clinical utility. This experience highlighted the need for a more refined approach, leading to the development of second-generation compounds like brostallicin (B1236568). The design principle shifted towards incorporating moieties with lower chemical reactivity that could be selectively activated within the tumor microenvironment. This strategy aimed to reduce off-target toxicity and enhance the therapeutic window.

Another important design consideration is the modulation of the physicochemical properties of the molecule. Modifications to the distamycin A backbone have been explored to improve water solubility, cellular uptake, and DNA binding affinity and specificity. The goal is to create a molecule that can efficiently reach its target, bind with high affinity, and exert its cytotoxic effect in a controlled manner.

Identification of Key Structural Features Dictating Antitumor Potency

The antitumor potency of brostallicin hydrochloride is dictated by a combination of its DNA binding domain and its unique cytotoxic effector domain. The core structure, derived from distamycin A, is responsible for the selective binding to the minor groove of DNA, particularly at sequences rich in adenine (B156593) and thymine. This reversible interaction is the first step in the mechanism of action and is crucial for localizing the drug at its site of action.

The key innovation in brostallicin lies in the introduction of an α-bromoacrylamide moiety. This group is an electrophilic center with low intrinsic chemical reactivity. Its activation is a critical determinant of the drug's antitumor activity. The α-bromoacrylamide group reacts with intracellular nucleophiles, most notably glutathione (B108866) (GSH), in a reaction that is catalyzed by the enzyme glutathione S-transferase (GST). This bioactivation leads to the formation of a reactive intermediate that can then alkylate DNA, causing strand breaks and triggering apoptosis.

This mechanism has profound implications for the drug's selectivity. Cancer cells often have higher levels of GST and GSH compared to normal cells, which means that brostallicin is preferentially activated in the tumor environment. This targeted activation is a key structural feature that contributes to its improved therapeutic index compared to earlier distamycin A derivatives. The presence of the α-bromoacrylamide group, therefore, transforms brostallicin into a pro-drug that is selectively activated in cancer cells, leading to a potent and targeted antitumor effect.

Rational Design and Synthesis of Novel this compound Analogues

The rational design of novel analogues of this compound has been guided by the insights gained from the study of its mechanism of action. The goal of synthesizing new analogues is to further refine the pharmacological properties of the parent compound, potentially leading to improved efficacy, reduced toxicity, or activity against a broader range of tumors.

One area of focus for the design of new analogues is the modification of the α-bromoacrylamide group. By altering the electronic properties of this group, it may be possible to modulate its reactivity towards glutathione, thereby fine-tuning the rate and extent of bioactivation. This could lead to analogues with an even greater differential in activity between tumor and normal cells.

Another avenue of exploration is the modification of the distamycin A-derived backbone. Changes to the number or type of heterocyclic rings could alter the DNA binding affinity and sequence specificity of the molecule. For example, replacing the pyrrole (B145914) rings with other five-membered heterocycles or altering the length of the polyamide chain could lead to analogues that target different DNA sequences or bind with higher affinity. The synthesis of these analogues typically involves multi-step organic synthesis, starting from readily available building blocks. The key steps often include the formation of the polyamide backbone followed by the introduction of the α-bromoacrylamide moiety.

Comparative Studies with Other Distamycin A Derivatives and Minor Groove Binders

The pharmacological profile of this compound has been extensively compared with that of other distamycin A derivatives, most notably the first-generation compound tallimustine. These studies have been instrumental in highlighting the advantages of the second-generation design approach.

A key difference between brostallicin and tallimustine lies in their interaction with the cellular environment and their resulting toxicity profiles. Tallimustine, with its highly reactive nitrogen mustard group, is a potent DNA alkylator but also exhibits severe myelotoxicity. nih.govnih.gov This dose-limiting toxicity has hampered its clinical development. In contrast, brostallicin's requirement for bioactivation by GST/GSH leads to a more favorable toxicity profile, with significantly reduced myelotoxicity observed in preclinical models. nih.govnih.gov

The differential activity of brostallicin in cells with varying levels of GST provides a clear distinction from other minor groove binders. For instance, in preclinical studies, brostallicin has shown enhanced activity in cancer cells that are resistant to traditional alkylating agents due to high GST levels. This is a unique feature that is not observed with compounds like tallimustine, whose activity is not dependent on GST.

The table below summarizes the comparative cytotoxic activity of brostallicin and tallimustine in a murine leukemia cell line (L1210) and its melphalan-resistant counterpart (L1210/L-PAM), which has higher glutathione levels.

CompoundL1210 IC50 (ng/mL)L1210/L-PAM IC50 (ng/mL)Fold Resistance
Brostallicin 1.450.460.3
Tallimustine 0.030.031.0
Melphalan (B128) 1005005.0

Data sourced from preclinical studies.

As the data indicates, brostallicin is more potent in the melphalan-resistant cell line with higher glutathione levels, demonstrating its unique mechanism of action. In contrast, the activity of tallimustine is unaffected by the resistance mechanism, and melphalan itself is less effective.

These comparative studies underscore the success of the rational design approach that led to this compound. By incorporating a selectively activated cytotoxic moiety, it was possible to develop a DNA minor groove binder with a superior preclinical profile compared to its predecessors.

Synthetic Methodologies and Chemical Biology Approaches

Strategies for the Total Synthesis of Brostallicin (B1236568) Hydrochloride

Brostallicin (PNU-166196) is a synthetic second-generation DNA minor groove binder that is structurally related to the natural product distamycin A. nih.govaacrjournals.org Its total synthesis is therefore predicated on methodologies developed for oligopyrrole carboxamide antibiotics. The general strategy involves the construction of the tetrapyrrole backbone followed by the introduction of the reactive α-bromoacrylamide warhead.

The core structure of Brostallicin consists of four N-methylpyrrole rings linked by amide bonds. The synthesis of this backbone typically relies on a convergent or linear approach involving the sequential coupling of N-methylpyrrole carboxylic acid units. Key steps in this process include:

Synthesis of N-methylpyrrole building blocks: The synthesis begins with the preparation of appropriately functionalized N-methyl-2-carboxamido-pyrrole monomers. These monomers are typically derived from pyrrole (B145914) and are functionalized with a carboxylic acid group at one position and a protected amino group at another, allowing for directional amide bond formation.

Peptide Coupling Reactions: The tetrapyrrole backbone is assembled using standard peptide coupling reagents to form the amide linkages between the individual pyrrole rings. This iterative process allows for the controlled, stepwise elongation of the oligopeptide chain.

Introduction of the Tail Group: The terminal N-methylpyrrole ring is functionalized with a 2-(diaminomethylene)amino]ethyl}carbamoyl group, which is crucial for its DNA binding affinity.

Attachment of the α-Bromoacryloyl Moiety: The final key step is the coupling of the α-bromoacrylic acid to the amino group of the N-terminal pyrrole ring. This moiety is not an alkylating agent per se but is essential for the compound's unique mechanism of action following activation within the cell. nih.gov

Synthesis of Isotopic and Fluorescently Labeled Brostallicin Hydrochloride for Mechanistic Probes

To elucidate the unique mechanism of action of Brostallicin, researchers have employed advanced analytical techniques, including HPLC-mass spectrometry and novel fluorometric assays. acs.orgaacrjournals.org While specific syntheses of labeled Brostallicin are not detailed in the literature, the development of isotopic and fluorescently labeled probes is a critical chemical biology approach for such mechanistic studies.

Isotopically Labeled Brostallicin: The synthesis of isotopically labeled Brostallicin, for instance with ¹³C, ¹⁵N, or ³H, would be invaluable for quantitative studies. These probes would allow for:

Pharmacokinetic Analysis: Tracking the absorption, distribution, metabolism, and excretion (ADME) of the drug with high precision using mass spectrometry.

Metabolite Identification: Differentiating drug-derived metabolites from endogenous molecules, which is crucial for understanding its biotransformation, particularly the formation of the glutathione (B108866) adduct.

Target Engagement Studies: Quantifying the extent and duration of covalent bond formation with DNA in vitro and in vivo.

The synthesis would involve incorporating isotopically enriched precursors at a late stage of the total synthesis to maximize efficiency. For example, a labeled version of the α-bromoacrylic acid or one of the N-methylpyrrole building blocks could be used.

Fluorescently Labeled Brostallicin: Fluorescently labeled analogues serve as powerful tools for visualizing the drug's behavior in cellular systems. A fluorescent tag could be incorporated into the structure, likely on the terminal "tail" group to minimize interference with its DNA binding or GST interaction. These probes would enable:

Cellular Uptake and Localization: Using fluorescence microscopy to visualize the compound's entry into cells and its accumulation in specific organelles, such as the nucleus.

Real-time Monitoring of Interactions: Employing techniques like Förster Resonance Energy Transfer (FRET) to study the kinetics of its interaction with GST and its subsequent binding to DNA.

High-Throughput Screening: Developing assays to screen for factors that modulate Brostallicin's activity or uptake.

The design of such probes requires a synthetic strategy that allows for the attachment of a fluorophore without compromising the molecule's biological activity.

Development of Efficient Synthetic Routes for Analogues and Related Chemical Entities

The development of Brostallicin arose from a medicinal chemistry program aimed at creating novel DNA minor groove binders with improved therapeutic profiles. aacrjournals.org This involved the synthesis and evaluation of numerous analogues to establish structure-activity relationships (SAR). The synthetic strategies are designed to be flexible, allowing for modifications at various positions of the molecule.

Key Analogues and Synthetic Strategies:

PNU-151807: An earlier α-bromoacryloyl derivative of distamycin A that showed a mechanism of action distinct from traditional alkylating agents. aacrjournals.orgnih.gov Its synthesis followed a similar pathway to Brostallicin, highlighting the modularity of the synthetic approach.

Debrominated Analogue (PNU-230858A): To investigate the role of the bromine atom, the corresponding debrominated analogue was synthesized. This compound showed significantly lower affinity for Glutathione S-Transferases (GSTs), confirming that the bromine atom is a critical structural feature for the drug's interaction with its activating enzyme. aacrjournals.org

Modifications of the Polyamide Backbone: Synthetic routes can be adapted to vary the number of N-methylpyrrole units, substitute them with other heterocyclic rings, or alter the substituents on the rings. These modifications aim to optimize DNA binding affinity, sequence specificity, and pharmacological properties.

Variations of the Reactive Moiety: The α-bromoacrylamide "warhead" can be replaced with other Michael acceptors or latent reactive groups to fine-tune the reactivity of the GSH-adduct and potentially alter the drug's efficacy and toxicity profile.

Function-oriented synthesis represents a strategy to design simpler, more accessible analogues that retain the key activity-determining features of a complex parent molecule. nih.gov This approach focuses on synthesizing derivatives that can elucidate the mechanism of action and lead to compounds with improved therapeutic properties. rsc.org

Chemical Approaches to Modulate Glutathione S-Transferase Interactions for Enhanced Activity

A defining feature of Brostallicin is its unique mechanism of action, which involves bioactivation by Glutathione S-Transferases (GSTs), enzymes often overexpressed in tumor cells and associated with drug resistance. aacrjournals.orgnih.gov This dependency creates a therapeutic opportunity, as cells with high GST and glutathione (GSH) levels are more susceptible to Brostallicin. nih.gov

Mechanism of GST-Mediated Activation: Brostallicin itself is a prodrug that interacts reversibly with the DNA minor groove but does not alkylate DNA. nih.govnih.gov Its cytotoxic activity is triggered when GSTs catalyze the Michael addition of GSH to the α-bromoacrylamide moiety. acs.orgaacrjournals.org This reaction forms a highly reactive intermediate, identified as an α-chloroamido derivative of the GSH-Brostallicin adduct, which then covalently binds to DNA, leading to cell death. acs.orgresearchgate.net

GST Isoenzyme Specificity: The activation of Brostallicin is dependent on specific GST isoenzymes. Studies have shown that the reaction is efficiently catalyzed by the pi (GSTP1-1) and mu (GSTM2-2) classes, which are the predominant GST isoenzymes in many tumors, while the alpha (A1-1) class is less effective. nih.govacs.orgresearchgate.net Brostallicin binds reversibly to both GSTP1-1 and GSTM2-2, with a significantly higher affinity for GSTM2-2. acs.orgaacrjournals.org

Table 1: Binding Affinity of Brostallicin for GST Isoenzymes
GST IsoenzymeBinding Constant (Kd or Ki)Reference
GSTM2-2~0.3 µM (Ki) aacrjournals.org
GSTP1-1~40 µM (Ki) aacrjournals.org

Enhancing Activity by Modulating GST Levels: The cytotoxic activity of Brostallicin directly correlates with cellular GST levels. In human breast (MCF-7) and ovarian (A2780) cancer cell lines, transfecting cells to overexpress GST-pi resulted in a significant increase in sensitivity to the drug. nih.govresearchgate.net

Table 2: Effect of GST-pi Overexpression on Brostallicin Cytotoxicity
Cell LineConditionIncrease in CytotoxicityReference
MCF-7 (Breast Carcinoma)GST-pi transfected vs. empty vector5.8-fold nih.govresearchgate.net
A2780 (Ovarian Carcinoma)High GST-pi expression vs. low expression2 to 3-fold nih.govresearchgate.net

A key chemical approach to enhance Brostallicin's activity is to increase the expression of these activating enzymes in tumor cells. In prostate cancer cells, where the GSTP1 gene is often silenced by promoter methylation, pretreatment with demethylating agents like zebularine (B1662112) was shown to re-express GST-mu (GSTM1). researchgate.net This re-expression sensitized the cancer cells to Brostallicin, demonstrating a chemical strategy to potentiate the drug's effect by modulating the cellular machinery required for its activation. researchgate.net

Combination Therapy Research in Preclinical Oncology Models

Rationale for Synergistic Therapeutic Strategies

Brostallicin (B1236568) hydrochloride is a second-generation DNA minor groove binder that has demonstrated broad antitumor activity in preclinical models. flinn.org A key feature of its mechanism is the potentiation of its cytotoxic effects in the presence of high intracellular concentrations of glutathione (B108866) (GSH) and glutathione S-transferase (GST), particularly the GST-pi isoenzyme. flinn.orgbiospace.com This is noteworthy because elevated levels of GSH and GST are common mechanisms of resistance to many standard chemotherapy drugs. nih.govnih.gov

The antitumor activity of brostallicin is enhanced in cells with high GST/GSH content, a characteristic often found in drug-resistant tumors. flinn.orgnih.gov For instance, in preclinical studies, melphalan-resistant L1210 murine leukemia cells, which have increased GSH levels, showed a threefold higher sensitivity to brostallicin than the non-resistant parental cell line. flinn.org Conversely, depleting GSH in a human ovarian carcinoma cell line (A2780) significantly reduced brostallicin's cytotoxic effects. flinn.org This unique mechanism provides a strong rationale for combination therapies. By pairing brostallicin with conventional cytotoxic agents, it is possible to exploit the biochemical changes that occur in cancer cells, potentially overcoming drug resistance and achieving synergistic or additive antitumor effects. biospace.com Preclinical research has consistently shown that brostallicin can produce a therapeutic gain when combined with various standard and targeted anticancer agents. biospace.com

Preclinical Evaluation of Brostallicin Hydrochloride in Combination with Standard Chemotherapeutic Agents

Preclinical studies have systematically evaluated the potential of this compound in combination with several classes of standard chemotherapeutic drugs, revealing significant therapeutic advantages in various cancer models. biospace.com

The combination of brostallicin with the platinum-based compound cisplatin (B142131) has been shown to produce a greater than additive antitumor effect in preclinical settings. biospace.comnih.gov This synergy was found to be sequence-dependent. A study utilizing the HCT-116 human colon carcinoma model in nude mice tested two schedules: cisplatin administered 48 hours before brostallicin, and the reverse sequence. biospace.com

A significant, more than additive antitumor effect was observed without any increase in toxicity only when cisplatin was administered before brostallicin. biospace.com The rationale for this schedule was based on the observation that tumor cells exhibit increased GST activity 48 hours after cisplatin treatment, thereby rendering them more susceptible to the enhanced cytotoxic activity of brostallicin. biospace.com These preclinical findings provided the foundation for clinical trials combining the two agents. nih.govnih.gov

The therapeutic potential of combining brostallicin with the anthracycline doxorubicin (B1662922) was investigated in a murine L1210 leukemia model. biospace.com The study evaluated three different administration schedules. The results demonstrated a more than additive antitumor effect when brostallicin and doxorubicin were administered sequentially. biospace.com Importantly, this enhanced efficacy was achieved without incurring additional toxicity, indicating a favorable therapeutic window for the combination. biospace.com

Preclinical evaluation of brostallicin with the topoisomerase inhibitor irinotecan (B1672180) (CPT-11) also yielded positive results. In a study using the HCT-116 human colon carcinoma model, the co-treatment of brostallicin with irinotecan resulted in a significant enhancement of the antitumor effect of irinotecan. biospace.com This suggests a cooperative interaction between the DNA-binding activity of brostallicin and the topoisomerase inhibition by irinotecan.

The combination of brostallicin with docetaxel (B913) (Taxotere), a microtubule-targeting agent, was assessed in A549 human lung cancer xenografts. The simultaneous administration of both agents resulted in an additive antitumor effect. biospace.com While not demonstrating the supra-additive synergy seen with other agents, the additive effect indicates a clear therapeutic gain and supports the potential value of this combination in a clinical setting. biospace.com

Summary of Preclinical Combination Studies with Brostallicin

Combination AgentAgent ClassPreclinical ModelObserved EffectReference
CisplatinPlatinum-Based CompoundHCT-116 Human Colon CarcinomaMore than additive (Synergistic), Sequence-dependent biospace.com
DoxorubicinAnthracyclineL1210 Murine LeukemiaMore than additive (Synergistic) biospace.com
Irinotecan (CPT-11)Topoisomerase InhibitorHCT-116 Human Colon CarcinomaSignificant enhancement of antitumor effect biospace.com
Docetaxel (Taxotere)Microtubule-Targeting AgentA549 Human Lung CancerAdditive biospace.com

Preclinical Evaluation of this compound with Targeted Therapies

Multiple sources indicate that brostallicin has demonstrated synergistic effects in combination with newer targeted therapies in preclinical experimental tumor models. biospace.comnih.govnih.gov However, detailed findings from specific preclinical studies, including the targeted agents used, the cancer models evaluated, and the quantitative measure of synergy, are not extensively detailed in the available literature. The rationale for such combinations is based on attacking cancer cells through distinct and complementary mechanisms of action to enhance efficacy and overcome resistance.

Enhanced Antitumor Activity with Tyrosine Kinase Inhibitors

Preclinical studies have demonstrated that this compound exhibits synergistic effects when combined with the tyrosine kinase inhibitors (TKIs) Gefitinib and Imatinib. In both in vitro and in vivo models, the combination of Brostallicin with these TKIs has shown enhanced antitumor activity compared to either agent alone. This suggests that the distinct mechanisms of action of Brostallicin, which involves DNA binding and alkylation, and the targeted inhibition of signaling pathways by TKIs can converge to produce a more potent anti-cancer effect.

While the precise molecular interactions underpinning this synergy are still under investigation, it is hypothesized that the DNA damage induced by Brostallicin may render cancer cells more susceptible to the growth-inhibitory effects of TKIs. Further research is warranted to elucidate the exact mechanisms and to identify the specific cancer types that would most benefit from these combination regimens.

Additive and Synergistic Effects with Monoclonal Antibodies

The therapeutic potential of this compound has also been explored in combination with monoclonal antibodies, revealing both additive and synergistic interactions. Preclinical data indicate a synergistic effect when Brostallicin is combined with Bevacizumab, an antibody that targets the vascular endothelial growth factor (VEGF) and inhibits angiogenesis. This combination is thought to exert a dual attack on tumors by directly targeting cancer cell DNA with Brostallicin and disrupting the tumor's blood supply with Bevacizumab.

Below is a summary of the preclinical findings for this compound in combination with targeted therapies:

Combination AgentClassObserved Effect in Preclinical Studies
GefitinibTyrosine Kinase Inhibitor (EGFR)Synergistic
ImatinibTyrosine Kinase Inhibitor (BCR-ABL, c-KIT)Synergistic
BevacizumabMonoclonal Antibody (VEGF)Synergistic
CetuximabMonoclonal Antibody (EGFR)Additive

Investigation of Optimal Sequencing and Administration Modalities in Combination Regimens

Currently, there is a lack of specific preclinical data detailing the optimal sequencing and administration modalities for this compound in combination with targeted therapies. The available research has primarily focused on the concurrent administration of these agents to establish synergistic or additive effects. Future preclinical studies are crucial to determine whether sequential administration could offer superior efficacy or a more favorable toxicity profile. Investigating different dosing schedules and delivery methods will be essential for designing effective clinical trials and maximizing the therapeutic potential of these combination regimens.

Application of Genomic and Pharmacogenomic Approaches for Rational Combination Partner Identification

A significant advancement in the preclinical development of this compound has been the use of genomic and pharmacogenomic approaches to identify rational combination partners and predictive biomarkers of response. A 2009 study presented at the American Association for Cancer Research (AACR) annual meeting detailed the use of high-throughput RNA interference (RNAi) screening to identify genetic markers that enhance the anti-tumor activity of Brostallicin. flinn.orgaacrjournals.org

This "cellular pharmacogenomics" approach identified 380 unique gene "hits" that, when silenced, increased the sensitivity of a cisplatin-resistant ovarian cancer cell line (A2780) to Brostallicin. aacrjournals.org Further analysis of these sensitizing genes revealed that pathways involved in DNA repair and histone modification were key "contexts of vulnerability." aacrjournals.org This knowledge has been instrumental in guiding the selection of compounds for in vitro combination studies, with a focus on agents that inhibit these identified pathways. aacrjournals.org

This research underscores the power of pharmacogenomics to move beyond empirical testing and towards a more rational and targeted approach to developing combination therapies involving this compound. The identification of these genetic vulnerabilities provides a strong rationale for combining Brostallicin with inhibitors of DNA repair and histone modification pathways to achieve enhanced therapeutic effects. aacrjournals.org

Advanced Research Horizons for this compound

This compound, a second-generation synthetic DNA minor groove binder, has been the subject of significant research due to its unique mechanism of action. Unlike many other DNA binding agents, its activity is potentiated by intracellular glutathione (GSH), leading to the formation of a reactive conjugate that covalently binds to DNA. This characteristic has opened up several avenues for advanced research, focusing on personalizing therapy, understanding resistance mechanisms, and discovering new therapeutic applications. This article explores the future directions of this compound research, concentrating on molecular biomarkers, resistance patterns, systems biology, and the development of novel analogues and combinations.

Q & A

Q. What is the role of glutathione (GSH) and glutathione transferases (GSTs) in activating Brostallicin hydrochloride?

Brostallicin requires the GSH/GST system for activation into its DNA-alkylating form. GSTP1-1 and GSTM2-2 catalyze a Michael addition reaction between GSH and Brostallicin, forming a transient reactive intermediate (compound 5, an R-chloroamido derivative). This intermediate covalently binds to DNA minor grooves, inducing sequence-specific methylation. Without GST/GSH, Brostallicin remains inactive . Methodological Insight : To validate this mechanism, researchers can:

  • Use HPLC-UV/MS to track GSH-Brostallicin adduct formation .
  • Employ Taq polymerase stop assays to confirm DNA alkylation in the presence of GST/GSH .

Q. Why are cancer cell lines overexpressing GST-π or GST-μ more sensitive to Brostallicin?

GSTP1-1 (π-class) and GSTM2-2 (μ-class) enhance Brostallicin’s cytotoxicity by accelerating its activation. In MCF-7 breast cancer cells, transfection with GST-π or GST-μ increased sensitivity 9-fold compared to parental cells, while alpha-class GSTs (e.g., GST-R) showed minimal effect. This aligns with the higher catalytic efficiency of GSTP1-1 (kcat/Km = 11 mM⁻¹s⁻¹) compared to GSTM2-2 (kcat/Km = 4 mM⁻¹s⁻¹) . Methodological Insight :

  • Use ATP-based viability assays (e.g., CellTiter-Glo®) to measure IC50 values in GST-transfected vs. parental cell lines .
  • Validate GST expression via Western blotting or enzymatic activity assays .

Q. What experimental techniques are critical for studying Brostallicin’s interaction with DNA?

The Taq polymerase stop assay is pivotal for detecting sequence-specific DNA alkylation. Brostallicin alone does not alkylate DNA, but in the presence of GST/GSH, it forms compound 5, which halts Taq polymerase at AAAG sequences. This contrasts with tallimustine, which targets TTTTGA sites . Methodological Insight :

  • Linearize plasmid DNA (e.g., pBSSK-TOPO II) with restriction enzymes and incubate with Brostallicin ± GST/GSH.
  • Use ³²P-labeled primers and denaturing PAGE to visualize alkylation sites .

Advanced Research Questions

Q. How do kinetic discrepancies between GSTP1-1 and GSTM2-2 affect Brostallicin activation?

GSTP1-1 exhibits cooperative kinetics with Brostallicin, while GSTM2-2 follows mixed-type inhibition. GSTP1-1 has higher catalytic efficiency (kcat/Km = 11 mM⁻¹s⁻¹) but lower affinity (Kd = 28–37 μM) compared to GSTM2-2 (Kd = 0.4–1.7 μM). This suggests GSTP1-1 is more efficient at high Brostallicin concentrations, whereas GSTM2-2’s high affinity may dominate in low-drug environments . Methodological Insight :

  • Perform Lineweaver-Burk analyses to distinguish competitive vs. uncompetitive inhibition patterns .
  • Use fluorometric assays (ex: 370 nm, em: 425 nm) to monitor real-time reaction kinetics .

Q. How can researchers address challenges in detecting transient intermediates during Brostallicin activation?

The reactive intermediate (compound 5) has a half-life of 45–50 seconds and is detectable via HPLC-UV/MS at m/z 986. Its instability necessitates rapid quenching (e.g., flash-freezing) and chloride-free buffers to prevent artifact formation (e.g., acetate derivatives) . Methodological Insight :

  • Use stopped-flow spectroscopy or rapid-mixing devices to capture transient species.
  • Replace chloride ions with acetate in buffers to isolate alternative derivatives (e.g., compound 8) for structural analysis .

Q. Why do cellular GSH levels influence Brostallicin’s efficacy despite its dependence on GST activation?

High intracellular GSH concentrations (>1 mM) may inhibit intermediate formation due to steric hindrance from excess GSH molecules. However, under experimental conditions (1 mM GSH), this effect is minimal. Clinically, tumors with elevated GSH/GST levels (e.g., drug-resistant cancers) may paradoxically show enhanced Brostallicin sensitivity . Methodological Insight :

  • Modulate GSH levels using inhibitors (e.g., BSO) or donors (e.g., NAC) in cell cultures.
  • Correlate GSH/GST expression (via ELISA or qPCR) with IC50 values in patient-derived xenografts .

Q. What explains the contradictory data on Brostallicin’s inhibition constants (Ki) for GST isoforms?

GSTP1-1 shows competitive inhibition with CDNB (Ki = 37 μM) but uncompetitive inhibition with GSH (Ki = 28 μM). For GSTM2-2, mixed-type inhibition yields dual Ki values (competitive: 0.4–0.6 μM; uncompetitive: 1.0–1.7 μM). These differences arise from isoform-specific substrate binding pockets and catalytic mechanisms . Methodological Insight :

  • Conduct displacement assays with fluorescent probes (e.g., 8-anilinonaphthalene-1-sulfonate) to map binding sites.
  • Use molecular docking simulations to predict Brostallicin-GST interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brostallicin hydrochloride
Reactant of Route 2
Reactant of Route 2
Brostallicin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.